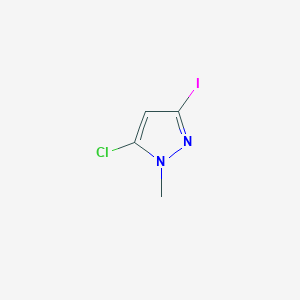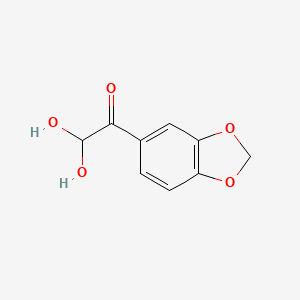![molecular formula C9H13ClN6S B13909145 3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)
3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a triazolo-pyrazine core and a thiadiazole moiety. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
The synthesis of 3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of hydrazine hydrate and ethanol, followed by refluxing at elevated temperatures . Industrial production methods often optimize these conditions to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrazine, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an inhibitor of neurokinin receptors, particularly the NK-3 receptor . By binding to these receptors, it modulates various physiological pathways, leading to its observed biological effects. The compound’s structure allows it to fit into the receptor binding sites, blocking the action of natural ligands and thereby exerting its effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride stands out due to its unique combination of a triazolo-pyrazine core and a thiadiazole moiety. Similar compounds include:
Fezolinetant: Another neurokinin receptor inhibitor with a similar core structure.
Sitagliptin: A compound with a triazolo-pyrazine core used in the treatment of diabetes.
(3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: A compound with similar structural features used in various chemical applications.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C9H13ClN6S |
|---|---|
Molecular Weight |
272.76 g/mol |
IUPAC Name |
3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C9H12N6S.ClH/c1-5-7-12-13-8(15(7)4-3-10-5)9-11-6(2)14-16-9;/h5,10H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
GNEWLTDOXNCFAI-NUBCRITNSA-N |
Isomeric SMILES |
C[C@@H]1C2=NN=C(N2CCN1)C3=NC(=NS3)C.Cl |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C3=NC(=NS3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)



![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)

![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)

![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
